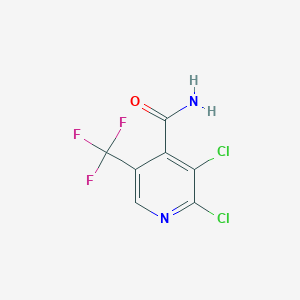

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

Description

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHHWPOWBMGPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210559 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198475-46-5 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-5-(chloromethyl)pyridine is the common starting material.

- The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine is formed by chlorination of the starting material.

- Subsequent fluorination converts the trichloromethyl group into the trifluoromethyl group, yielding the target compound.

Stepwise Synthetic Procedure

The preparation can be summarized in the following steps:

| Step | Description | Conditions | Key Reagents/Catalysts |

|---|---|---|---|

| 1 | Addition of 2-chloro-5-(chloromethyl)pyridine to reactor with stirring and heating | Jacket heated with steam, 75–80°C | 2-chloro-5-(chloromethyl)pyridine |

| 2 | Chlorination by passing chlorine gas through the reactor | Chlorine flow rate: 15–40 kg/h; Temperature: 75–80°C | Chlorine gas |

| 3 | On-ring chlorination of intermediate 2-chloro-5-(trichloromethyl)pyridine | 125–140°C; Chlorine flow rate: 20–30 kg/h; Catalyst: antimony trichloride (SbCl3), mass ratio SbCl3 to intermediate 1:60 | Antimony trichloride (SbCl3) |

| 4 | Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride gas | 120–135°C; HF to intermediate mass ratio 1:1 to 2 | Hydrogen fluoride (HF) gas |

| 5 | Post-reaction processing: washing, steam distillation, pH adjustment (pH 6–8), and rectification distillation | pH adjusted to ~7 | Water, steam |

This method improves the yield and purity of the final product by using antimony trichloride as a catalyst for on-ring chlorination, which accelerates the reaction and shortens the production cycle.

Reaction Mechanism Insights

- The first chlorination step converts the chloromethyl group to a trichloromethyl group.

- The on-ring chlorination introduces chlorine atoms at the 2- and 3-positions of the pyridine ring.

- Fluorination replaces the trichloromethyl group with a trifluoromethyl group, completing the synthesis.

Advantages of This Method

- Use of antimony trichloride catalyst enhances chlorination efficiency.

- Shorter reaction times and higher chlorination content.

- Lower energy consumption and production costs.

- Capability to recycle the catalyst.

- Produces high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor for further functionalization.

Alternative Methods: Vapor-Phase Chlorination and Fluorination

An alternative industrial approach involves vapor-phase reactions:

- Vapor-phase chlorination of 2-chloro-5-methylpyridine or 3-picoline derivatives to form chlorinated intermediates.

- Subsequent vapor-phase fluorination converts chlorinated intermediates to trifluoromethyl derivatives.

- This method may use fluidized-bed reactors with catalyst phases to achieve simultaneous or stepwise chlorination and fluorination at temperatures above 300°C.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- Research shows a steady increase in the development of trifluoromethylpyridine derivatives since the 1980s, with 2,3-dichloro-5-(trifluoromethyl)pyridine being in highest demand as an intermediate for crop protection chemicals.

- The antimony trichloride-catalyzed chlorination method is widely regarded as an efficient and scalable process for producing high-purity intermediates.

- Vapor-phase methods offer advantages for continuous industrial production but require sophisticated reactor design and high-temperature operation.

- Patents disclose improvements in single-step production of key intermediates from nicotinic acid derivatives, reducing waste and simplifying operations.

Chemical Reactions Analysis

Reaction Scheme:

-

Acid Activation :

-

Amidation :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (amide) | 62–90% (purified via reduced-pressure distillation) | |

| Purity | ≥99% (HPLC) |

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 are reactive sites for nucleophilic displacement due to the electron-deficient pyridine ring:

Ammonolysis

-

Reaction : Substitution with ammonia or amines yields aminopyridine derivatives.

-

Conditions :

Hydrolysis

-

Reaction : Controlled hydrolysis converts the amide back to the carboxylic acid.

-

Conditions :

Comparative Reactivity:

| Position | Reactivity (vs. NH₃) | Product |

|---|---|---|

| 2-Cl | Moderate | 2-amino-3-chloro-TFM-pyridine |

| 3-Cl | Low | Requires harsher conditions (e.g., Cu catalysis) |

Trifluoromethyl Group Stability

-

The CF₃ group is inert under most conditions (≤200°C) but participates in radical reactions under UV light or high-energy irradiation .

Ring Functionalization

-

Suzuki Coupling : Limited due to electron deficiency, but feasible with Pd catalysts and aryl boronic acids at 100–120°C .

-

Oxidation : The pyridine ring resists oxidation, preserving the CF₃ group even under strong oxidizing agents like KMnO₄ .

Pancreatic Cancer Inhibitors

-

Compound 23 (DX3–213B) : Derived from 2,3-dichloro-TFM-isonicotinamide via sulfonamide coupling, it inhibits oxidative phosphorylation (OXPHOS) in pancreatic cancer cells .

Fungicides

-

Fluazinam : Synthesized via condensation with 2,3,5-trichloropyridine, leveraging the reactivity of the 2-Cl and 5-CF₃ positions .

Stability and Handling

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

Medicine: It is explored for its potential therapeutic applications, including its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Properties

The following table summarizes key derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine and their properties:

Key Research Findings

Reactivity and Stability

- The amide derivative exhibits superior stability compared to the acyl chloride , which is highly reactive and moisture-sensitive. This makes the amide preferable for long-term storage and formulations requiring controlled release .

- The ester variant (methyl isonicotinate) offers enhanced solubility in organic solvents, facilitating its use in liquid formulations .

Comparison with Non-Pyridine Analogues

While 3-chloro-N-phenyl-phthalimide (CAS: Not provided) shares chlorine substituents, its phthalimide core differs fundamentally from the pyridine scaffold. Phthalimides are primarily used in polymer synthesis (e.g., polyimides) due to their thermal stability, whereas halogenated pyridines dominate agrochemical applications due to their bioactivity .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide (DCFI) is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of DCFI based on recent studies.

DCFI exhibits significant interactions with various biomolecules, particularly enzymes and proteins. It is known to inhibit specific enzymes involved in metabolic pathways, which can alter cellular biochemical processes. The compound's ability to modulate enzyme activity suggests its potential role in therapeutic applications.

Key Features:

- Enzyme Inhibition : DCFI inhibits enzymes that are crucial for metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, thereby affecting gene expression and cellular metabolism.

Cellular Effects

Research indicates that DCFI can profoundly affect cellular processes. It alters the expression of genes involved in metabolism, leading to changes in various cellular functions. Its effects can vary depending on dosage and exposure time.

Observations:

- Gene Expression : Changes in gene expression patterns have been documented, indicating a regulatory role in metabolic pathways.

- Toxicity Levels : At low doses, DCFI modulates biochemical pathways without significant toxicity, making it a candidate for further investigation in drug development.

Molecular Mechanism

The molecular mechanisms by which DCFI exerts its effects involve binding to specific biomolecules. This binding can lead to either inhibition or activation of target proteins, thus influencing various biological pathways.

Mechanisms Identified:

- Binding Affinity : DCFI shows a high affinity for certain enzymes and receptors.

- Stability and Degradation : The compound's stability under laboratory conditions affects its long-term efficacy; degradation products may have different biological activities.

Transport and Distribution

The transport mechanism of DCFI across cell membranes is critical for its biological activity. It utilizes specific transporters to enter cells and can accumulate in certain compartments, leading to localized effects.

| Parameter | Details |

|---|---|

| Transporters | Specific membrane transport proteins |

| Subcellular Localization | Accumulation in organelles affecting function |

Case Studies

- In Vitro Studies : In laboratory settings, DCFI has been shown to inhibit specific metabolic enzymes, leading to decreased cellular respiration rates in cultured cells.

- Animal Models : Studies on animal models indicate that varying dosages of DCFI can lead to differential effects on metabolic pathways, underscoring the importance of dosage in therapeutic contexts.

Applications in Research

DCFI is being explored for its potential applications across various fields:

- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting metabolic disorders.

- Agricultural Chemistry : As an intermediate in the synthesis of agrochemicals, DCFI is being studied for its efficacy as a pesticide or herbicide.

Comparison with Similar Compounds

DCFI shares structural similarities with other trifluoromethyl-substituted compounds. These comparisons highlight its unique properties and potential advantages in specific applications.

| Compound Name | Key Property |

|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Precursor for agrochemical synthesis |

| 2-Chloro-5-(trifluoromethyl)pyridine | Similar synthetic routes with differing activities |

Q & A

Q. How can degradation pathways be elucidated to inform environmental risk assessments?

- Methodological Answer : Perform photolysis studies under simulated sunlight (Xe lamp, 300–800 nm) with LC-HRMS to track radical intermediates. Use -labeled HO in hydrolysis experiments to identify oxygen incorporation. Complement with toxicity assays on Daphnia magna for ecotoxicological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.